molecular formula C10H13N3 B2901252 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine CAS No. 717814-43-2

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine

Katalognummer B2901252
CAS-Nummer: 717814-43-2
Molekulargewicht: 175.235
InChI-Schlüssel: QDQHACFAOCYMGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine”, has been reported in the literature . The synthesis process involves various organic synthesis transformations .


Molecular Structure Analysis

The molecular structure of “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” is based on the 1H-pyrrolo[2,3-b]pyridine scaffold . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” are primarily related to its role as a FGFR inhibitor . The compound can inhibit the activation of the FGFR signaling pathway, which plays an essential role in various types of tumors .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy: FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs): are critical in cancer development and progression. Derivatives of 1H-pyrrolo[2,3-b]pyridine, such as compound 4h, have been developed to inhibit FGFRs effectively. These inhibitors have shown potent activities against FGFR1, 2, and 3, with low nanomolar inhibitory concentrations. They have demonstrated efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis, as well as reducing migration and invasion abilities of cancer cells .

Lead Compound Development

Due to its potent FGFR inhibitory activity and low molecular weight, the 1H-pyrrolo[2,3-b]pyridine derivatives are considered appealing lead compounds for further optimization. Their structural properties facilitate subsequent modifications, making them valuable in the drug development pipeline .

Antiproliferative Activity

Specific 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR4 inhibitors with significant antiproliferative activity against Hep3B cells, a liver cancer cell line. This suggests a broader application of these compounds in targeting different cancer types .

Targeting Multiple Cancer Types

The abnormal activation of the FGFR signaling pathway is associated with various cancers, including breast, lung, prostate, bladder, and liver cancer. By targeting FGFRs, 1H-pyrrolo[2,3-b]pyridine derivatives can potentially serve as a therapeutic strategy for multiple cancer types .

Resistance to Cancer Therapy

Activation of FGFR-dependent signaling pathways can lead to resistance to cancer therapy. Inhibitors based on 1H-pyrrolo[2,3-b]pyridine can help overcome this resistance, offering new avenues for treatment in cases where traditional therapies fail .

Antileishmanial Efficacy

Beyond oncology, 1H-pyrrolo[2,3-b]pyridine derivatives have also been evaluated for their antileishmanial efficacy against visceral leishmaniasis. This demonstrates the versatility of the compound in addressing parasitic diseases as well .

Wirkmechanismus

Target of Action

The primary targets of “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

This compound interacts with its targets (FGFRs) by inhibiting their activity . It exhibits potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1-4, respectively . The inhibition of FGFRs leads to a decrease in cell proliferation and an increase in apoptosis .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that the compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Zukünftige Richtungen

The future directions for research on “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” could include further studies on its potential as a cancer therapeutic . This could involve more detailed investigations of its mechanism of action, as well as preclinical and clinical trials to evaluate its safety and efficacy .

Eigenschaften

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h2,4,6-7H,1,3,5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQHACFAOCYMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CCCN)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.